

A Comparative Guide to the Enzymatic Cleavage of H-Arg-Ala-NH₂

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Compound of Interest

Compound Name: *H-Arg-Ala-NH₂ . 2 HCl*

Cat. No.: *B15350252*

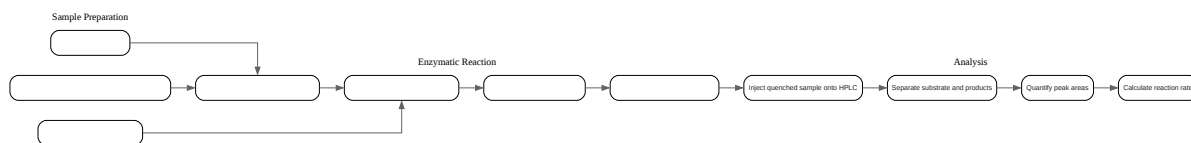
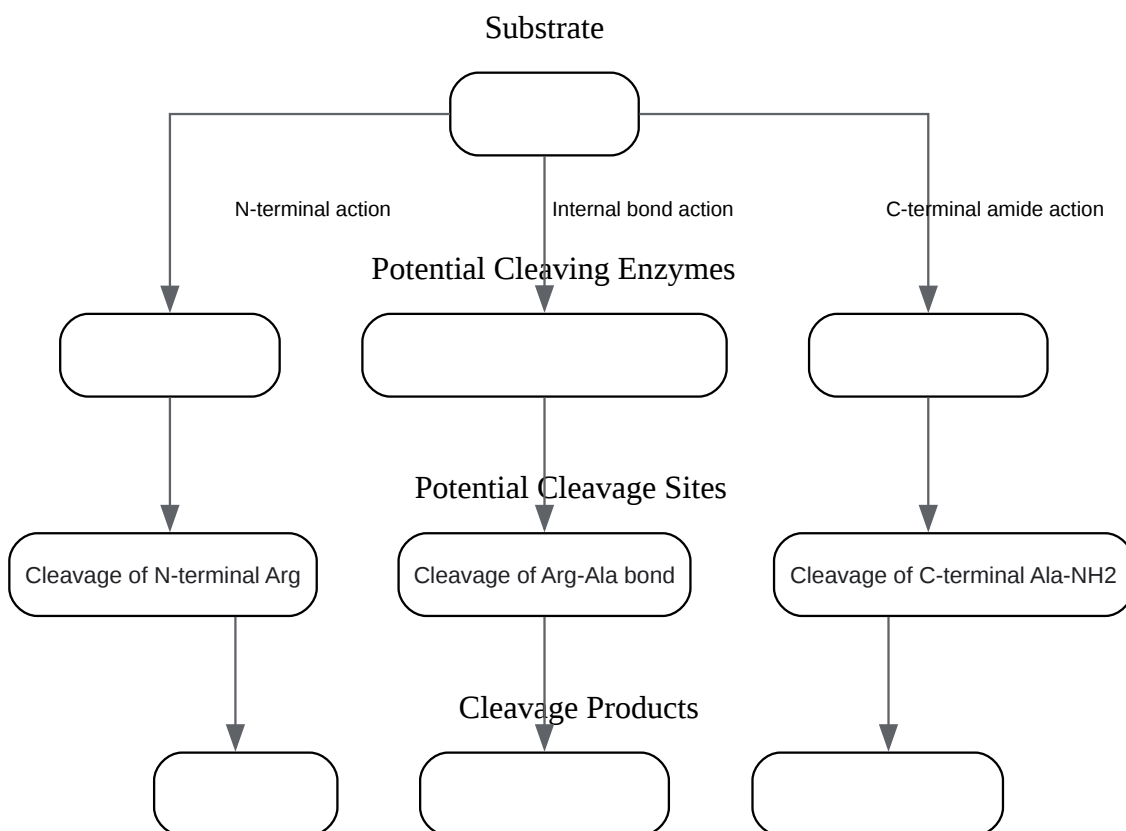
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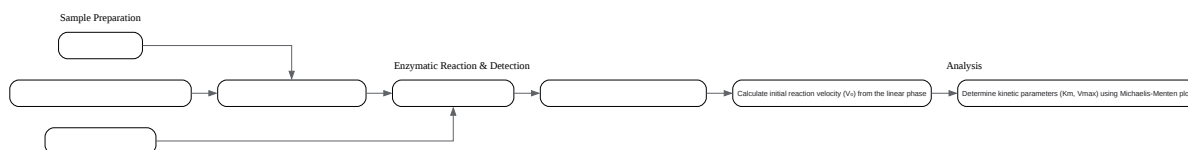
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the enzymatic cleavage specificity for the dipeptide amide, H-Arg-Ala-NH₂. Understanding the enzymatic stability and potential cleavage sites of this molecule is critical for its application in drug development and various research contexts. This document outlines potential enzymatic candidates for its hydrolysis, presents comparative kinetic data where available, and provides detailed experimental protocols for assessing its cleavage.

Potential Enzymatic Cleavage Pathways

The dipeptide amide H-Arg-Ala-NH₂ presents two primary peptide bonds susceptible to enzymatic hydrolysis: the N-terminal arginine (Arg) and the internal Arg-Ala peptide bond. Additionally, the C-terminal amide group could be a target for certain peptidases. The logical workflow for assessing the enzymatic cleavage of this substrate is outlined below.





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